molecular formula C10H10Cl2FNO4S B6238121 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride CAS No. 2137684-23-0

3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride

Cat. No.: B6238121
CAS No.: 2137684-23-0
M. Wt: 330.2
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Description

3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichloro, dimethylcarbamoyl, methoxy, and sulfonyl fluoride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorophenol with dimethylcarbamoyl chloride to form the intermediate 3,5-dichloro-4-(dimethylcarbamoyl)phenol. This intermediate is then reacted with methanesulfonyl fluoride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.

    Oxidation Products: Sulfonic acids and sulfonate esters are common oxidation products.

    Hydrolysis Products: The primary hydrolysis product is the corresponding sulfonic acid.

Scientific Research Applications

3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride
  • 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonic acid

Uniqueness

3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonic acid counterparts. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability under various conditions.

Properties

CAS No.

2137684-23-0

Molecular Formula

C10H10Cl2FNO4S

Molecular Weight

330.2

Purity

95

Origin of Product

United States

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